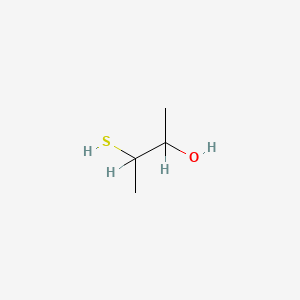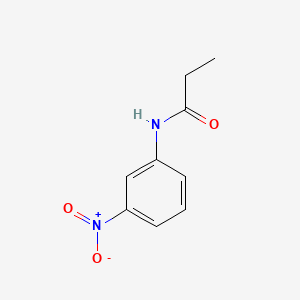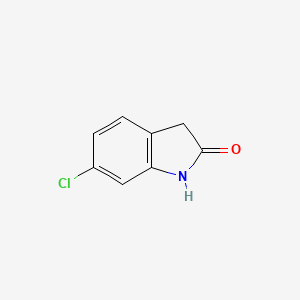
6-氯氧吲哚
概览
描述
6-Chlorooxindole, also known as 6-Chloro-2-indolinone, is a chemical compound with the molecular formula C8H6ClNO . It appears as a light yellow to brown powder or crystal .
Synthesis Analysis
The synthesis of 6-Chlorooxindole involves a series of steps starting with 4-chloro-2-nitrotoluene and diethyloxalate . The process includes the formation of 3-(2-nitro-4-chlorophenyl)pyruvic acid, followed by the creation of 4-chloro-2-nitro-phenylacetic acid, and finally, reductive cyclization to obtain 6-chloro-oxindole .
Molecular Structure Analysis
The molecular structure of 6-Chlorooxindole consists of 8 carbon atoms, 6 hydrogen atoms, 1 chlorine atom, and 1 oxygen atom . Its molecular weight is 167.59 .
Physical And Chemical Properties Analysis
6-Chlorooxindole is a solid at 20 degrees Celsius . It has a melting point ranging from 195.0 to 199.0 degrees Celsius . It is soluble in Dimethylformamide .
科研应用
制药分析中的紫外分光光度法
Xiu-lan(2009)的一项研究展示了紫外分光光度法用于确定6-氯氧吲哚含量的应用,突出了其作为制药Ziprasidone中间体的重要性。研究表明,这种方法简单、敏感、准确且可重复,使6-氯氧吲哚成为分析化学和制药质量控制中的重要化合物(Z. Xiu-lan, 2009)。
激酶研究中的新型支架
Cheung、Harris和Lackey(2001)报告了与6-氯氧吲哚相关的衍生物的合成,这些衍生物被用作激酶研究中的新型支架。这表明了该化合物在帮助开发新药物和治疗剂方面的潜力(M. Cheung, P. A. Harris, & K. Lackey, 2001)。
神经毒性研究
关于像6-羟基多巴胺这样的神经毒素的研究对于理解神经退行性疾病至关重要。虽然不直接涉及6-氯氧吲哚,但这些研究为神经科学研究中相关化合物的重要性提供了背景。Hanrott等人(2006)探讨了6-羟基多巴胺神经毒性的启动方式,这项研究与理解帕金森病和其他神经退行性疾病相关(Katharine Hanrott et al., 2006)。
手性富集的3-氯氧吲哚的合成
Noole等人(2012)的一项研究开发了合成手性富集的3,3-二取代3-氯氧吲哚的方法。这项研究对于创造具有特定手性性质的化合物至关重要,在制药开发中具有重要应用(Artur Noole et al., 2012)。
抗菌和抗藻活性
Yang等人(2014)发现吲哚衍生物,包括6-氯吲哚,显著抑制细菌生长并干扰细菌生物膜的形成。这表明了6-氯氧吲哚在开发新的防污剂和抗菌物质中的潜在用途(Cuiyun Yang et al., 2014)。
Safety And Hazards
性质
IUPAC Name |
6-chloro-1,3-dihydroindol-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClNO/c9-6-2-1-5-3-8(11)10-7(5)4-6/h1-2,4H,3H2,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CENVPIZOTHULGJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=C(C=C2)Cl)NC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00353003 | |
| Record name | 6-Chlorooxindole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00353003 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Chlorooxindole | |
CAS RN |
56341-37-8 | |
| Record name | 6-Chlorooxindole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=56341-37-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Chlorooxindole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00353003 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-chloro-1,3-dihydroindol-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.101.992 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2H-Indol-2-one, 6-chloro-1,3-dihydro | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.107.776 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details












Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
免责声明和体外研究声明
请注意,BenchChem上提供的所有文章和产品信息仅供参考。BenchChem上出售的产品专为体外研究而设计,这些研究在活体生物体外进行。源自拉丁词汇“in glass”的体外研究涉及在受控实验室环境中使用细胞或组织进行的实验。需要注意的是,这些产品不被归类为药物,并且它们未经FDA批准,不用于预防、治疗或治愈任何医疗状况、疾病或疾患。我们必须强调,严禁将这些产品引入人体或动物。遵守这些准则对于确保在研究和实验中遵守法律和道德标准至关重要。


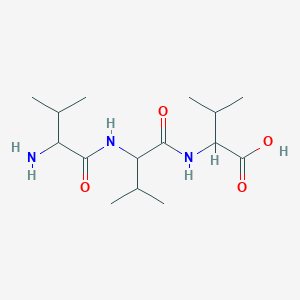
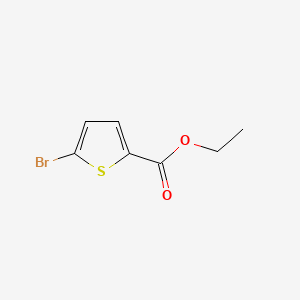
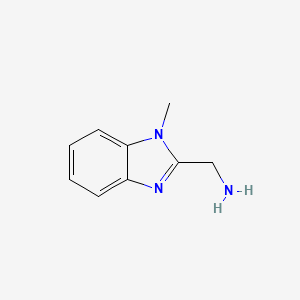
![Diethyl [2,2'-bipyridine]-3,3'-dicarboxylate](/img/structure/B1630454.png)
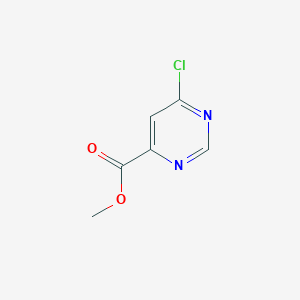
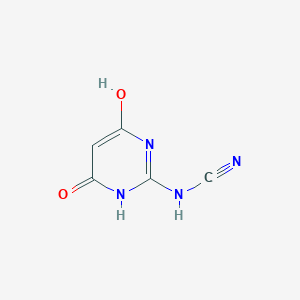
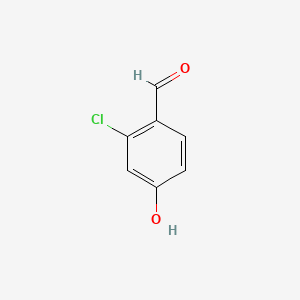
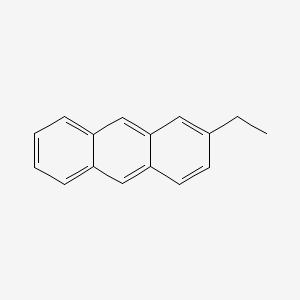
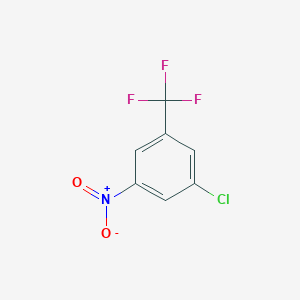
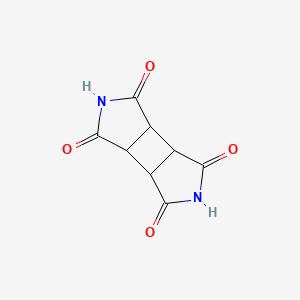
![(3R,4R)-3-[(3,4-dihydroxyphenyl)methyl]-4-[(3,4-dimethoxyphenyl)methyl]oxolan-2-one](/img/structure/B1630468.png)
